molecular formula C4H10S2 B14474944 2-Methylpropane-1,2-dithiol CAS No. 68281-07-2

2-Methylpropane-1,2-dithiol

Cat. No.: B14474944
CAS No.: 68281-07-2
M. Wt: 122.3 g/mol
InChI Key: RSJZKUQJWIKWDY-UHFFFAOYSA-N
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Description

2-Methylpropane-1,2-dithiol is an organic compound with the molecular formula C₄H₁₀S₂. It is a dithiol, meaning it contains two thiol (–SH) groups. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropane-1,2-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane-1,2-diol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired dithiol .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity and yield. Techniques such as distillation and recrystallization are commonly employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropane-1,2-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylpropane-1,2-dithiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methylpropane-1,2-dithiol involves its thiol groups, which can interact with various molecular targets. These interactions often involve the formation of disulfide bonds or the reduction of disulfides to thiols. The compound’s reactivity with sulfur-containing biomolecules plays a crucial role in its biological and chemical effects .

Comparison with Similar Compounds

Uniqueness: 2-Methylpropane-1,2-dithiol is unique due to its two thiol groups and the presence of a methyl group, which influences its reactivity and properties. This combination makes it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

68281-07-2

Molecular Formula

C4H10S2

Molecular Weight

122.3 g/mol

IUPAC Name

2-methylpropane-1,2-dithiol

InChI

InChI=1S/C4H10S2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3

InChI Key

RSJZKUQJWIKWDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS)S

Origin of Product

United States

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